molecular formula C14H13NO4 B5813824 {4-[(3-nitrobenzyl)oxy]phenyl}methanol

{4-[(3-nitrobenzyl)oxy]phenyl}methanol

Cat. No.: B5813824
M. Wt: 259.26 g/mol
InChI Key: JPHUFXMCEOWYPZ-UHFFFAOYSA-N
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Description

{4-[(3-Nitrobenzyl)oxy]phenyl}methanol is a benzyl alcohol derivative featuring a 3-nitrobenzyl ether substituent on the para position of the phenyl ring. Evidence from crystallographic studies () reveals that derivatives of this compound exhibit anticonvulsant activity, with an ED50 of 0.0143 mmol/kg in murine models. The presence of the nitro group at the meta position on the benzyl moiety and the hydroxymethyl (-CH2OH) group on the phenyl ring contribute to its unique electronic and steric properties, which influence both its reactivity and biological interactions.

Properties

IUPAC Name

[4-[(3-nitrophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHUFXMCEOWYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3-nitrobenzyl)oxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in {4-[(3-nitrobenzyl)oxy]phenyl}methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanol group can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: 4-[(3-nitrobenzyl)oxy]benzaldehyde or 4-[(3-nitrobenzyl)oxy]benzoic acid.

    Reduction: 4-[(3-aminobenzyl)oxy]phenylmethanol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

{4-[(3-nitrobenzyl)oxy]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylmethanol moiety can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzyl alcohol derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Functional Groups Pharmacological Activity
{4-[(3-Nitrobenzyl)oxy]phenyl}methanol 3-Nitrobenzyl, hydroxymethyl Ether, -CH2OH, -NO2 Anticonvulsant (ED50: 0.0143 mmol/kg)
{4-[(4-Nitrobenzyl)oxy]phenyl}methanol 4-Nitrobenzyl, hydroxymethyl Ether, -CH2OH, -NO2 Not reported (inferred lower activity due to nitro position)
{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol 2,4-Dichlorobenzyl, methoxy, hydroxymethyl Ether, -CH2OH, -Cl, -OCH3 No direct activity reported; chlorine may enhance lipophilicity
Bezafibrate Alcohol Derivative (Compound I) 4-((1-Hydroxy-2-methylpropane-2-yl)oxy)phenyl Ether, -CH2OH, amide Potential hypoglycemic/lipid-lowering activity

Key Observations:

  • Nitro Group Position: The 3-nitrobenzyl group in the target compound creates a distinct electronic environment compared to the 4-nitro isomer. The meta position may reduce steric hindrance and enhance hydrogen-bonding interactions, as seen in the crystal structure of its derivatives, which form N–H···O and O–H···Cl networks . In contrast, para-nitro substituents () could lead to altered solubility or metabolic stability.
  • Chlorine vs.

Physicochemical and Pharmacokinetic Properties

Lipinski’s Rule of Five is critical for assessing drug-likeness. The target compound and its analogues were evaluated for molecular weight (MW), topological polar surface area (TPSA), and hydrogen-bonding capacity:

Table 2: Physicochemical Properties
Compound MW (g/mol) TPSA (Ų) logP H-Bond Donors H-Bond Acceptors
This compound 289.27 89.6 2.1 1 6
Bezafibrate Alcohol Derivative 328.34 94.7 2.8 2 7
Ethyl (E)-(3-(4-((4-Bromobenzyl)oxy)phenyl)acryloyl)glycinate 454.32 98.5 3.5 2 8

Analysis:

  • The target compound adheres to Lipinski’s rules (MW < 500, TPSA < 140 Ų, H-bond donors ≤ 5, acceptors ≤ 10), suggesting favorable oral bioavailability .
  • Compared to the bromobenzyl-containing acryloyl glycinate (), the target compound’s lower MW and TPSA may enhance blood-brain barrier penetration, relevant to its anticonvulsant activity .

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